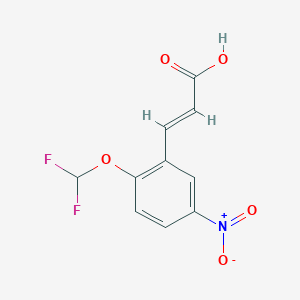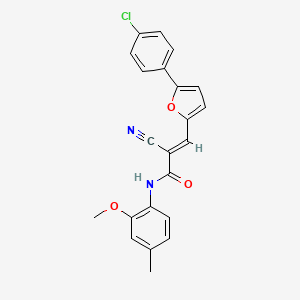
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide, also known as COTI-2, is a small molecule compound that has been developed as a potential anticancer agent. COTI-2 has been shown to have a unique mechanism of action that targets mutant p53, which is a common feature of many human cancers.
Scientific Research Applications
Synthesis Techniques and Chemical Modifications
- The oxidative cyclisation technique has been utilized for synthesizing 1,3,4-trisubstituted pyrrolidin-2-ones, demonstrating a method for creating biologically active amino acids containing the pyrrolidine ring. This approach shows the versatility in synthesizing compounds with potential biological activities (Galeazzi, Mobbili, & Orena, 1996).
- Research on synthesizing 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones from 2-(1,3-thiazolidin-2-ylidene)acetamides reveals the formation of new heterocyclic assemblies, indicating the potential for creating novel therapeutic agents (Obydennov et al., 2017).
Anticancer and Antimicrobial Activity
- A study on polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide highlighted their significant antitumor activities. The synthetic simplicity, along with high inhibitory effects on various human cancer cell lines, underscores the compound's role in developing new anticancer therapies (Shams et al., 2010).
- Novel 5-oxopyrrolidine derivatives with azole, diazole, and hydrazone moieties have been synthesized, showing promising anticancer and antimicrobial activity. Particularly, some derivatives displayed potent activity against A549 cells and multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).
properties
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c16-12(7-11-2-1-5-18-11)14-9-6-13(17)15(8-9)10-3-4-10/h1-2,5,9-10H,3-4,6-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZSYYAZHPRHKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-5-fluoro-2'-methylspiro[1H-3,1-benzoxazine-4,5'-piperidine]-2-one;hydrochloride](/img/structure/B2974873.png)
![1-{1-[4-(aminomethyl)phenyl]-1H-pyrrol-2-yl}-2-(diethylamino)-1-ethanol](/img/structure/B2974874.png)
![Benzo[d]thiazol-2-yl(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2974875.png)

![Ethyl 5-{acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2974879.png)

![Benzo[d]thiazol-2-ylmethyl 4-cyanobenzoate](/img/structure/B2974882.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2974883.png)


![5-(4-ethylphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2974888.png)
![[(2-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2974890.png)
